N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
Description
N-[(1-Methylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride is a secondary amine hydrochloride salt featuring a pyrazole ring substituted with a methyl group at the 1-position and a benzylamine moiety. This compound is structurally characterized by:
- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- Substituents: A methyl group at the pyrazole’s 1-position and a benzylamine (-CH₂-C₆H₅) group attached via a methylene bridge.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Its synthesis is inferred from related methodologies in the evidence, likely involving nucleophilic substitution or reductive amination steps, though explicit details are absent in the provided sources .
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8H2,1H3;1H |
InChI Key |
XXCJEJPBZIQPPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reactants :
- 1-Methylpyrazole-4-carbaldehyde (1.0 equiv)
- Phenylmethanamine (1.2 equiv)
- Sodium cyanoborohydride (NaBH$$_3$$CN, 1.5 equiv)
- Methanol (solvent)
Conditions :
- Stir at 25°C for 12–24 hours under nitrogen.
- Acidic pH (maintained using acetic acid) to protonate the intermediate imine.
Workup :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C | |
| Solvent | Methanol | |
| Reducing Agent | NaBH$$_3$$CN | |
| Purification Method | Column Chromatography |
Nucleophilic Substitution
This method utilizes 4-(chloromethyl)-1-methylpyrazole and phenylmethanamine under basic conditions.
Procedure:
Reactants :
- 4-(Chloromethyl)-1-methylpyrazole (1.0 equiv)
- Phenylmethanamine (1.5 equiv)
- Potassium carbonate (K$$2$$CO$$3$$, 2.0 equiv)
- Tetrahydrofuran (THF, solvent)
Conditions :
- Reflux at 65°C for 6–8 hours.
Workup :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Base | K$$2$$CO$$3$$ | |
| Solvent | THF | |
| Reaction Time | 8 hours |
Multi-Step Synthesis via Intermediate Formation
Step 1: Friedel-Crafts Acylation
Step 2: Reductive Amination
Reactants :
- 1-(1-Methylpyrazol-4-yl)ethanone (1.0 equiv)
- Phenylmethanamine (1.5 equiv)
- Sodium triacetoxyborohydride (NaBH(OAc)$$_3$$, 2.0 equiv)
Conditions :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas or aqueous HCl.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Diethyl ether | |
| Acid Source | HCl gas | |
| Purity | >98% (HPLC) |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
Protocol:
Reactants :
- 4-(Chloromethyl)-1-methylpyrazole (1.0 equiv)
- Phenylmethanamine (1.1 equiv)
Conditions :
- Flow rate: 10 mL/min
- Temperature: 70°C
- Residence time: 30 minutes
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68–75 | 95 | Moderate | High |
| Nucleophilic Sub. | 72–80 | 97 | High | Moderate |
| Multi-Step Synthesis | 65 | 90 | Low | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Oxidized derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanone.
Reduction: Reduced derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine.
Substitution: Substituted derivatives such as N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine chloride.
Scientific Research Applications
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogues
(a) Ethyl[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Amine Hydrochloride (CID 23005743)
- Structure : Differs by replacing the benzylamine group with an ethylamine moiety.
- Molecular Formula : C₇H₁₃N₃·HCl (vs. C₁₂H₁₅N₃·HCl for the target compound).
- Key Differences :
(b) 1-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)Methanamine Hydrochloride
- Structure : Ethyl and methyl substituents on the pyrazole ring.
- Molecular Formula : C₇H₁₄ClN₃.
- Key Differences: Ethyl group at the pyrazole’s 1-position instead of methyl.
(c) (4-(1H-Pyrazol-1-yl)Phenyl)Methanamine Hydrochloride (L037705)
- Structure : Pyrazole linked to a phenyl ring via a para-position.
- Higher rigidity compared to the target compound’s flexible benzylamine group .
Imidazole and Benzimidazole Derivatives
(a) N-((1H-Imidazol-5-yl)Methyl)-1-Phenylmethanamine (Compound 13)
- Structure : Imidazole core with a benzylamine group.
- Key Differences: Imidazole’s two non-adjacent nitrogen atoms increase basicity (pKa ~7) vs. pyrazole’s lower basicity (pKa ~2.5). Higher polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics .
(b) N-((1H-Benzo[d]Imidazol-2-yl)Methyl)-1-Phenylmethanamine (Compound 19)
Piperazine-Containing Analogues
(a) (E)-N-((4-Chlorophenyl)(Piperazin-1-yl)Methylene)-1-Phenylmethanamine Hydrochloride (I-5)
- Structure : Incorporates a piperazine ring and a chlorophenyl group.
- Higher melting point (182–184°C vs. unreported for the target compound), suggesting superior crystallinity .
Key Observations:
- Synthetic Yields : Pyrazole derivatives (e.g., 3a in ) exhibit moderate yields (62–71%), while imidazole derivatives () vary widely (27–98%) due to purification challenges.
- Melting Points : Piperazine-containing analogues (e.g., I-5) display higher melting points, correlating with enhanced crystallinity from rigid structures .
Biological Activity
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride is a synthetic compound notable for its structural complexity and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a 1-methylpyrazole ring linked to a phenylmethanamine moiety, forming a unique structure that may influence its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃ |
| Molecular Weight | 265.78 g/mol |
| CAS Number | 1855943-39-3 |
| Solubility | Soluble in water |
Synthesis
The synthesis of N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride typically involves multi-step reactions starting from 1-methylpyrazole . Common methods include alkylation or arylation processes, followed by functional group modifications. The precise reaction conditions, including solvents and catalysts, significantly affect the yield and purity of the final product.
Antimicrobial Properties
Research on related pyrazole derivatives suggests that N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride may exhibit significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
Anticancer Potential
Studies have indicated that pyrazole-based compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against human cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth. Specific assays revealed that these compounds could disrupt mitotic spindle formation in cancer cells, leading to increased multipolarity—a hallmark of cancerous behavior .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A recent study explored the effects of various pyrazole derivatives on DLD1 human colon cancer cells. The results indicated a significant increase in multipolarity in cells treated with specific pyrazole compounds at concentrations around 15 µM, suggesting a mechanism for inducing cell death in cancerous tissues .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally similar compounds against resistant bacterial strains. The findings showed promising results, with several derivatives demonstrating effective inhibition of bacterial growth, supporting further exploration into their use as antimicrobial agents.
The precise mechanism through which N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine; hydrochloride exerts its biological effects remains to be fully elucidated. However, potential mechanisms include:
- Receptor Binding : The compound may interact with specific cellular receptors or enzymes involved in critical biological pathways.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Advanced techniques such as NMR spectroscopy , mass spectrometry , and computational modeling are essential for understanding these interactions and optimizing the compound's therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
